molecular formula C19H19ClN2O5 B2450214 Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate CAS No. 1904339-84-9

Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Cat. No.: B2450214
CAS No.: 1904339-84-9
M. Wt: 390.82
InChI Key: GBGLNOJPFKRJKA-UHFFFAOYSA-N
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Description

Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a chemical compound with interesting properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound includes a benzyl group attached to a nicotinamide moiety, which is further modified with a tetrahydrofuran-3-yl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of the nicotinamide structure: : This involves chlorination and subsequent substitution reactions to introduce the 5-chloro-6-((tetrahydrofuran-3-yl)oxy) groups.

  • Introduction of the benzyl group: : Typically, benzyl protection is done using benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate would likely involve automated and high-throughput techniques to ensure purity and yield. This includes:

  • Continuous flow reactors: : To improve reaction times and control.

  • High-performance liquid chromatography (HPLC): : For purification of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound might undergo oxidation at the tetrahydrofuran ring under strong oxidizing conditions.

  • Reduction: : Possible reduction of the nicotinamide ring.

  • Substitution: : Particularly electrophilic substitutions at the chloro position.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate for oxidations.

  • Reducing agents: : Sodium borohydride for reductions.

  • Substitutions: : Nucleophiles such as hydroxides or amines for substitution at the chloro position.

Major Products:
  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : New derivatives with modified functional groups.

Scientific Research Applications

Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is valuable in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying biological pathways involving nicotinamide.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

  • Industry: : Used in the development of new materials and chemicals.

Mechanism of Action

Molecular Targets and Pathways: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate exerts its effects by:

  • Targeting enzymes: : Such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

  • Pathway modulation: : Influencing pathways like oxidative stress response due to its nicotinamide structure.

Comparison with Similar Compounds

Similar Compounds:

  • Nicotinamide: : Simple structure lacking the tetrahydrofuran-3-yl group.

  • Benzyl nicotinamide: : Lacks the chloro and tetrahydrofuran-3-yl modifications.

  • Chloro-nicotinamides: : Variants without the benzyl or tetrahydrofuran-3-yl groups.

Uniqueness: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is unique because it combines multiple functional groups, which enhances its potential reactivity and application across various fields.

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Properties

IUPAC Name

benzyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c20-16-8-14(9-22-19(16)27-15-6-7-25-12-15)18(24)21-10-17(23)26-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGLNOJPFKRJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCC(=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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